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The table below summarizes key validated RP-HPLC methods for the simultaneous estimation of

Ombitasvir (OMB), Paritaprevir (PAR), and Ritonavir (RIT), detailing their core parameters as per ICH

guidelines.

Method
Feature

Conventional RP-HPLC
[1] [2]

Eco-Friendly Micellar-
HPLC [3]

Bioanalytical Method
(Human Plasma) [4]

Stationary
Phase

Inertsil ODS-C18 (250 x

4.6 mm, 5µm) [2]

Core-shell C18 (150 x

4.6 mm, 5µm) [3]

Intersil ODS C18 (250 x 4.6

mm, 5µm) [4]

Mobile Phase Phosphate Buffer (pH 4.5-

6.2):ACN:MeOH [1] [2]

0.15M SLS & 0.01M

Phosphate (pH
6.2):Ethanol (56:44) [3]

1mM Ammonium Buffer (pH

6.5):ACN:MeOH (60:20:20)
[4]

Detection
Wavelength

254 nm - 262 nm [1] [2] 254 nm [3] 230 nm [4]

Flow Rate 1.0 mL/min [1] [2] 1.0 mL/min [3] 1.0 mL/min [4]

Retention
Time (min)

OMB: ~2.98; PAR: ~3.77;

RIT: ~4.70 [2]

Not explicitly stated

(Chromatogram
provided) [3]

OMB: 7.8; RIT: 5.7; PAR:

12.8 [4]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s548495?utm_src=pdf-body
https://www.smolecule.com/products/s548495?utm_src=pdf-interest
https://www.smolecule.com/products/s548495?utm_src=pdf-body
https://www.jneonatalsurg.com/index.php/jns/article/view/6425
https://www.jneonatalsurg.com/index.php/jns/article/view/6425
https://www.ijlpr.com/index.php/journal/article/view/1199
https://www.ijlpr.com/index.php/journal/article/view/1199
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479116/
http://www.orientjchem.org/staging/vol33no5/new-analytical-hplc-method-development-and-validation-for-the-simultaneous-quantification-of-paritaprevir-ombitasvir-and-ritonavir-in-spiked-human-plasma/
http://www.orientjchem.org/staging/vol33no5/new-analytical-hplc-method-development-and-validation-for-the-simultaneous-quantification-of-paritaprevir-ombitasvir-and-ritonavir-in-spiked-human-plasma/
https://www.ijlpr.com/index.php/journal/article/view/1199
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479116/
http://www.orientjchem.org/staging/vol33no5/new-analytical-hplc-method-development-and-validation-for-the-simultaneous-quantification-of-paritaprevir-ombitasvir-and-ritonavir-in-spiked-human-plasma/
https://www.jneonatalsurg.com/index.php/jns/article/view/6425
https://www.ijlpr.com/index.php/journal/article/view/1199
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479116/
http://www.orientjchem.org/staging/vol33no5/new-analytical-hplc-method-development-and-validation-for-the-simultaneous-quantification-of-paritaprevir-ombitasvir-and-ritonavir-in-spiked-human-plasma/
https://www.jneonatalsurg.com/index.php/jns/article/view/6425
https://www.ijlpr.com/index.php/journal/article/view/1199
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479116/
http://www.orientjchem.org/staging/vol33no5/new-analytical-hplc-method-development-and-validation-for-the-simultaneous-quantification-of-paritaprevir-ombitasvir-and-ritonavir-in-spiked-human-plasma/
https://www.jneonatalsurg.com/index.php/jns/article/view/6425
https://www.ijlpr.com/index.php/journal/article/view/1199
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479116/
http://www.orientjchem.org/staging/vol33no5/new-analytical-hplc-method-development-and-validation-for-the-simultaneous-quantification-of-paritaprevir-ombitasvir-and-ritonavir-in-spiked-human-plasma/
https://www.ijlpr.com/index.php/journal/article/view/1199
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479116/
http://www.orientjchem.org/staging/vol33no5/new-analytical-hplc-method-development-and-validation-for-the-simultaneous-quantification-of-paritaprevir-ombitasvir-and-ritonavir-in-spiked-human-plasma/
https://www.smolecule.com/products/s548495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Method
Feature

Conventional RP-HPLC
[1] [2]

Eco-Friendly Micellar-
HPLC [3]

Bioanalytical Method
(Human Plasma) [4]

Linearity
Range

OMB: 3.13-18.75 µg/mL;

PAR: 18.75-112.5 µg/mL;
RIT: 12.5-75 µg/mL [1]

3-100 µg/mL for all

drugs [3]

OMB: 0.25-2.0 µg/mL; PAR

& RIT: 0.15-1.2 µg/mL [4]

Regression
Coefficient
(R²)

> 0.999 [1] > 0.999 [3] > 0.999 [4]

Key
Advantages

Robust, well-established,

high precision, suitable for
quality control (QC) of

tablets [1] [2]

Green, cost-effective,

uses less toxic solvents,
suitable for high-

throughput QC [3]

Designed for complex

biological matrices, uses
liquid-liquid extraction,

applicable to
pharmacokinetic studies [4]

Detailed Experimental Protocols

For researchers to replicate these methods, a deeper dive into the experimental workflows is essential. The

following diagram outlines the general workflow for developing and validating an RP-HPLC method

according to ICH guidelines.
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1. Condition Selection Details 4. ICH Validation Parameters

Start: HPLC Method Development

1. Chromatographic
Condition Selection

2. Standard Solution
Preparation

3. System Suitability
Testing

4. Method Validation
(ICH Q2(R1))

5. Application to
Sample Analysis

Column: C18 (250mm x 4.6mm, 5µm)

Mobile Phase:
Buffer (Phosphate/Ammonium) & Organic Modifier (ACN/MeOH)

Detection: UV at 230-262 nm

Flow Rate: 1.0 mL/min

Linearity

Accuracy

Precision (Repeatability,
Intermediate Precision)

Specificity

LOD/LOQ

Robustness

Click to download full resolution via product page

Standard Solution and Sample Preparation

Standard Stock Solutions: Typically prepared by accurately weighing and dissolving Ombitasvir,
Paritaprevir, and Ritonavir in a solvent mixture, often water and ethanol or methanol (50:50 v/v), to
achieve a concentration of 100 µg/mL [3] [4]. Working standards are then prepared by serial dilution.

Tablet Sample Preparation (for QC): For pharmaceutical dosage forms (tablets), the average weight
of one tablet is calculated. A quantity equivalent to one tablet is dissolved in a volumetric flask with
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the solvent mixture, followed by sonication and filtration before analysis [3] [2].

Plasma Sample Preparation (for Bioanalysis): For spiked human plasma, the samples require a
liquid-liquid extraction process. An aliquot of plasma is treated with an organic solvent like ethyl
acetate, vortexed, and centrifuged. The organic layer is separated, evaporated to dryness, and the
residue is reconstituted in the mobile phase for injection [4].

Performance Data Against ICH Guidelines

All developed methods are validated per ICH Q2(R1) guidelines. The table below collates the results for key

validation parameters, demonstrating that each method is fit for its intended purpose.

Validation
Parameter

Conventional RP-HPLC [1]
[5] [2]

Eco-Friendly Micellar-
HPLC [3]

Bioanalytical Method
(Human Plasma) [4]

Precision (%
RSD)

Intra-day & Inter-day RSD <

2% [2]

RSD < 2% for retention

time and area [3]

Intra-day & Inter-day

RSD < 2% [4]

Accuracy (%
Recovery)

98-102% [2] 98-102% [3] OMB: 101.42%; RIT:

99.81%; PAR: 100.38%
[4]

Specificity No interference from excipients
or degradation products [1] [2]

Baseline separation of
all three drugs; no

interference [3]

No interference from
plasma components [4]

LOD / LOQ LOD: 0.29-1.8 µg/mL; LOQ:

0.90-5.7 µg/mL [2]

LOD: 0.1-0.5 µg/mL;

LOQ: 0.3-1.5 µg/mL [3]

Not explicitly stated for

LOD/LOQ

Robustness Deliberate variations in flow

rate, mobile phase pH, and
temperature were within

acceptable limits [1] [2]

Method robust against

small changes in
micellar concentration

and pH [3]

Validated for stability in

plasma during storage
and processing [4]

Key Insights for Method Selection
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For Routine Quality Control of Pharmaceuticals: The Conventional RP-HPLC methods are the

most straightforward and widely implemented. They offer excellent reliability, precision, and are
supported by extensive validation data, making them a safe and effective choice for analyzing tablet

dosage forms [1] [2].
For Sustainable and Cost-Effective Analysis: The Micellar-HPLC method is a superior green

alternative. It significantly reduces the consumption and disposal of toxic acetonitrile, replacing it with
a less hazardous ethanolic micellar solution. This makes it more economical and environmentally

friendly without compromising on performance [3].
For Preclinical and Clinical Pharmacokinetic Studies: The Bioanalytical method is specifically

designed for this purpose. The use of liquid-liquid extraction effectively separates the analytes from
the complex plasma matrix, and the validation confirms the method's reliability for measuring drug

concentrations in biological systems [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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